molecular formula C18H18BrCl2N3O B10970059 N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B10970059
M. Wt: 443.2 g/mol
InChI Key: NFHBBMKUJROZOX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide is a chemical compound with the following properties:

    Chemical Formula: CHBrClNO

    Molecular Weight: 414.14 g/mol

    CAS Number: Not provided in the search results

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Substitution Reactions: Substituting functional groups on the aromatic rings.

    Reduction Reactions: Reducing specific functional groups (e.g., nitro groups) to amines.

    Oxidation Reactions: Oxidizing certain functional groups (e.g., alcohols to carbonyls).

    Piperazine Ring Modifications: Reactions involving the piperazine ring.

Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide may find applications in:

    Medicinal Chemistry: As a potential drug candidate due to its structural features.

    Neuroscience: Investigating its effects on neurotransmitter systems.

    Pharmacology: Assessing its pharmacokinetics and pharmacodynamics.

    Materials Science: Exploring its use in materials or coatings.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Remember that this information is based on available data, and further scientific investigation is essential for a comprehensive understanding of N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

Properties

Molecular Formula

C18H18BrCl2N3O

Molecular Weight

443.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H18BrCl2N3O/c19-13-1-3-14(4-2-13)22-18(25)12-23-7-9-24(10-8-23)15-5-6-16(20)17(21)11-15/h1-6,11H,7-10,12H2,(H,22,25)

InChI Key

NFHBBMKUJROZOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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